molecular formula C11H13AsN2O5S2 B085455 Thiocarbarsone CAS No. 120-02-5

Thiocarbarsone

Cat. No. B085455
CAS RN: 120-02-5
M. Wt: 392.3 g/mol
InChI Key: VULRLPILKVVAQO-UHFFFAOYSA-N
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Description

Thiocarbarsone is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the drug arsanilic acid, which was used as an antibiotic in the 1940s and 1950s. Thiocarbarsone has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied.

Mechanism Of Action

The mechanism of action of thiocarbarsone is still being studied. It is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. Thiocarbarsone has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet fully understood.

Biochemical And Physiological Effects

Thiocarbarsone has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to disrupt the function of certain cellular pathways. Thiocarbarsone has also been shown to have an effect on the immune system, although the exact nature of this effect is still being studied.

Advantages And Limitations For Lab Experiments

Thiocarbarsone has several advantages for use in lab experiments. It is a relatively stable compound, and can be easily synthesized and purified. Thiocarbarsone is also relatively inexpensive, making it a cost-effective choice for many research projects. However, there are also limitations to the use of thiocarbarsone. It is toxic to humans and animals, and must be handled with care. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are many potential future directions for research on thiocarbarsone. One area of interest is its potential use in treating cancer. Further studies are needed to fully understand the mechanism of its anticancer effects, and to determine its potential as a treatment option. Additionally, research is needed to understand the full extent of its antibacterial and antifungal properties, and to explore its potential as a treatment for infectious diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of thiocarbarsone, and to determine its potential as a tool for studying cellular pathways and enzyme activity.

Synthesis Methods

Thiocarbarsone can be synthesized by reacting arsanilic acid with thiourea in the presence of hydrochloric acid. The resulting compound is a yellow powder that is soluble in water and ethanol. The synthesis method has been well documented in scientific literature, and the purity of the compound can be verified using various analytical techniques.

Scientific Research Applications

Thiocarbarsone has been used in a variety of scientific research studies. It has been shown to have antibacterial and antifungal properties, and has been studied for its potential use in treating various diseases. Thiocarbarsone has also been used as a tool in studying the biochemistry of arsenic, as it contains an arsenic atom in its structure.

properties

CAS RN

120-02-5

Product Name

Thiocarbarsone

Molecular Formula

C11H13AsN2O5S2

Molecular Weight

392.3 g/mol

IUPAC Name

2-[[4-(carbamoylamino)phenyl]-(carboxymethylsulfanyl)arsanyl]sulfanylacetic acid

InChI

InChI=1S/C11H13AsN2O5S2/c13-11(19)14-8-3-1-7(2-4-8)12(20-5-9(15)16)21-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)(H3,13,14,19)

InChI Key

VULRLPILKVVAQO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)N)[As](SCC(=O)O)SCC(=O)O

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)[As](SCC(=O)O)SCC(=O)O

Other CAS RN

120-02-5

Origin of Product

United States

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